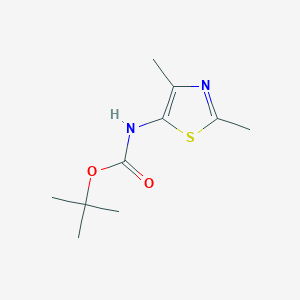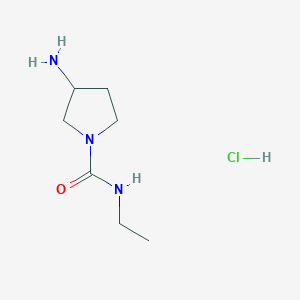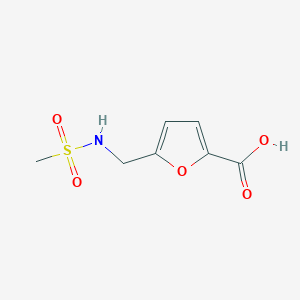
Benzyl(dodecan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl(dodecan-2-yl)amine, also known as dodecylbenzylamine (DBA), is an aliphatic amine with a long hydrocarbon chain. It is a white, crystalline solid with a melting point of 46°C and a boiling point of 317°C. DBA is widely used in the synthesis of surfactants, pharmaceuticals, and other chemicals due to its amphiphilic nature and its ability to form hydrogen bonds. It is also used in various industrial and scientific applications, such as in the manufacture of detergents, emulsifiers, and lubricants.
Scientific Research Applications
Chemical Synthesis and Functionalization
Amines play a crucial role in chemical synthesis and functionalization processes, particularly in the formation of C-N bonds. Transition-metal-catalyzed reductive amination using hydrogen showcases the importance of amine compounds in synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials science (Irrgang & Kempe, 2020). The ability to selectively functionalize saturated C-H bonds highlights the significant role of metalloporphyrin catalysts, with amination being a critical pathway for introducing amine functionalities into various substrates (Che et al., 2011).
Materials Science and Engineering
Amine-functionalized materials, including metal–organic frameworks (MOFs), are extensively studied for their unique properties and applications. Amine groups introduced into MOFs enhance their interaction with CO2, making these materials promising for CO2 capture applications. Techniques such as in situ synthesis, post-modification, and physical impregnation have been developed to incorporate amine functionalities into MOFs, significantly improving their CO2 sorption capacity at low pressures (Lin, Kong, & Chen, 2016). This review underscores the potential of amine-functionalized materials in addressing environmental challenges, particularly in gas separation and storage.
properties
IUPAC Name |
N-benzyldodecan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-11-14-18(2)20-17-19-15-12-10-13-16-19/h10,12-13,15-16,18,20H,3-9,11,14,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZHZECYLYTSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)






![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)



![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)